molecular formula C10H9BrN2S B13240142 N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine

N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine

Cat. No.: B13240142
M. Wt: 269.16 g/mol
InChI Key: MDXRMQQLAWHCJM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C10H9BrN2S/c11-8-4-10(14-7-8)6-13-9-2-1-3-12-5-9/h1-5,7,13H,6H2

InChI Key

MDXRMQQLAWHCJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as palladium, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to

Biological Activity

N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a brominated thiophene ring linked to a pyridine moiety via a methylamine group. Its molecular formula is C11H11BrN2SC_{11}H_{11}BrN_2S with a molecular weight of 283.19 g/mol. The structural characteristics, particularly the bromine atom on the thiophene ring, are believed to enhance its reactivity and interactions with biological targets.

This compound's biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes, influencing metabolic pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially altering physiological responses.
  • Hydrogen Bonding and π-π Interactions : The brominated thiophene ring may facilitate significant interactions that enhance binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiophene derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Cytotoxicity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF73.5Cell cycle arrest
N-(4-bromothiophen-2-yl)methylpyridin-3-amineA549TBDTBD

Case Studies

  • Palladium-Catalyzed Reactions : A study explored the role of pyridine nitrogen in palladium-catalyzed reactions involving imine hydrolysis, demonstrating that compounds like N-(4-bromothiophen-2-yl)methylpyridin can facilitate these reactions effectively . This highlights its potential utility in synthetic organic chemistry.
  • Synthetic Pathways : The synthesis of N-(4-bromothiophen-2-yl)methylpyridin involves reacting 4-methylpyridin with 3-bromothiophene derivatives under controlled conditions, yielding products with significant yields and purity .

Future Directions

The unique structure of this compound positions it as a promising candidate for further research in drug development:

  • Target Identification : Future studies should focus on identifying specific biological targets and elucidating the mechanisms through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity will be crucial for optimizing therapeutic potential.
  • In Vivo Studies : Conducting animal model studies will provide insights into pharmacokinetics and therapeutic efficacy.

Scientific Research Applications

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is a synthetic organic compound with potential in medicinal chemistry due to its structural features. Research suggests it may have biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action involves interaction with specific enzymes or receptors, modulating their activity.

Scientific Research Applications

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is used in various scientific research applications:

  • Chemistry It serves as a building block in synthesizing complex molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
  • Industry It is utilized in developing advanced materials, such as organic semiconductors.

Chemical Reactions

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine can undergo several chemical reactions:

  • Oxidation It can be oxidized using reagents like hydrogen peroxide or potassium permanganate. Oxidation may lead to the formation of sulfoxides or sulfones. Hydrogen peroxide in an acidic medium can be used for oxidation.
  • Reduction Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine. Anhydrous ether is a suitable medium for reduction with lithium aluminum hydride.
  • Substitution The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions. Sodium methoxide in methanol can be used for nucleophilic substitution. Various substituted thiophene derivatives can be formed through this process.

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine has potential applications in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases, particularly those involving inflammatory responses or cancer pathways. Interaction studies focus on its binding affinity with various biological targets, using techniques such as molecular docking simulations and surface plasmon resonance assays to evaluate these interactions. Preliminary findings suggest that the compound may effectively inhibit certain enzymes involved in disease pathways, highlighting its therapeutic potential.

Related Compounds

Other compounds with similar structures to N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine include:

  • N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
  • tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[(4-Bromothiophen-2-yl)methyl]pyridin-3-amine
  • CAS No.: 1038721-25-3
  • Molecular Formula : C₁₀H₉BrN₂S
  • Molecular Weight : 269.16 g/mol
  • Structure: Features a pyridin-3-amine moiety linked via a methylene bridge to a 4-bromothiophen-2-yl group.

Properties :

  • Storage: Not explicitly stated, but standard conditions for amine-containing compounds (dry, inert atmosphere) are advisable.
  • Safety: GHS pictograms and hazard statements are noted but lack specific details (e.g., toxicity, flammability) .
Structural and Functional Analogues
Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound References
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine 6-Methyl substitution on pyridine ring 283.19 Increased steric hindrance and lipophilicity due to methyl group; may alter binding affinity in biological systems.
N-(p-Tolyl)pyridin-3-amine Pyridin-3-amine linked to para-tolyl group ~184.24 Lacks bromothiophene; tolyl group provides electron-donating effects, potentially enhancing reactivity in cross-coupling reactions.
4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine Phenoxy and propargyloxy-benzyl substituents ~375.42 Alkyne functionality enables "click chemistry"; higher molecular complexity may improve target specificity in drug design.
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Trifluoromethyl groups and piperidine ring ~493.34 Enhanced metabolic stability and enzyme inhibition (CYP51) due to trifluoromethyl groups; complex structure limits synthetic accessibility compared to the target compound.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl and pyrazole substituents ~215.25 Rigid pyrazole ring improves conformational stability; cyclopropyl group enhances metabolic resistance.
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine Propyl linker between bromophenyl and pyridine; dimethylamine substitution ~333.26 Increased lipophilicity and potential for cation-π interactions; dimethylamine may alter pharmacokinetics (e.g., blood-brain barrier penetration).
Key Comparative Insights

Electronic Effects :

  • The bromothiophene group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to electron-donating groups (e.g., methyl in N-(p-tolyl)pyridin-3-amine ) .
  • Trifluoromethyl groups in UDD offer superior metabolic stability but reduce synthetic accessibility .

Biological Relevance: Bromine’s halogen-bonding capability may improve target binding in drug-receptor interactions, a feature absent in non-halogenated analogues like 4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine . Piperidine-containing compounds (e.g., UDD) exhibit enhanced enzyme inhibition but face challenges in pharmacokinetic optimization .

Synthetic Feasibility :

  • The target compound’s synthesis likely employs Buchwald-Hartwig amination (as in ), a robust method for C–N bond formation, whereas N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine requires copper catalysis, which may involve harsher conditions .

Safety and Handling: Limited safety data for the target compound contrast with detailed hazard profiles for trifluoromethylated derivatives (e.g., UDD), which often require specialized handling due to toxicity risks .

Q & A

Q. What are the standard synthetic routes for preparing N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:
  • Step 1 : Bromination of acetophenone derivatives using α-bromo-4-(methylsulfonyl)acetophenone (prepared via literature methods) .
  • Step 2 : Condensation with primary amines (e.g., p-toluidine) in anhydrous methanol with NaHCO₃ to form intermediate ketones .
  • Step 3 : Reaction with substituted pyridinamines (e.g., 2-amino-3-methylpyridine) in isopropyl alcohol at 80°C, catalyzed by ZnI₂ and molecular sieves, to yield the final product .
  • Key Considerations : Optimize solvent polarity and temperature to avoid side reactions (e.g., over-halogenation or decomposition) .

Q. How is the purity and identity of this compound confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing thiophene vs. pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., bromine’s characteristic doublet) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~500–600 cm⁻¹) .
  • Purity Assessment : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to ensure ≥95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test ZnI₂ (30 mol%) or alternative Lewis acids (e.g., FeCl₃) to accelerate condensation .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. alcohols (e.g., i-PrOH) for solubility and reaction efficiency .
  • Temperature Control : Maintain 80°C to balance reaction rate and thermal stability of intermediates .
  • Additives : Use 4 Å molecular sieves to absorb byproducts (e.g., water) and shift equilibrium toward product formation .

Q. What strategies resolve discrepancies between spectroscopic data and expected structural features?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguous NMR/HRMS data by determining the crystal structure (e.g., using SHELXL for refinement) .
  • Isotopic Labeling : Introduce deuterated analogs to confirm proton assignments in crowded spectral regions .
  • Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09 at B3LYP/6-31G* level) .

Q. How do substituents on the pyridine or thiophene rings influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl, methoxy, halogens) and test in bioassays .
  • Key Findings :
Substituent PositionBiological Activity TrendReference
Pyridine C-6 MethylIncreased metabolic stability
Thiophene C-4 BromineEnhanced receptor binding affinity
  • Mechanistic Studies : Use radiolabeled compounds (e.g., ¹⁴C) to track metabolic pathways .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify metabolic liabilities (e.g., CYP450-mediated degradation) .
  • Species-Specific Differences : Compare rodent vs. human liver microsomes to assess translational relevance .
  • Dose Optimization : Adjust dosing regimens to account for differences in exposure (e.g., AUC and Cₘₐₓ) .

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